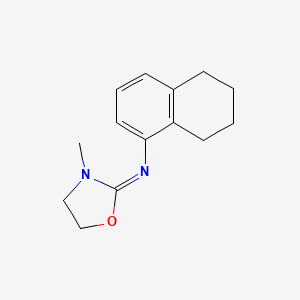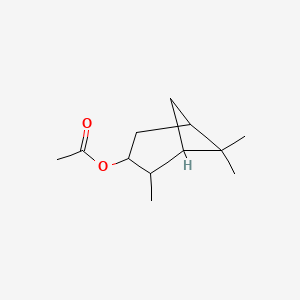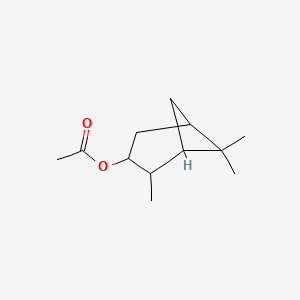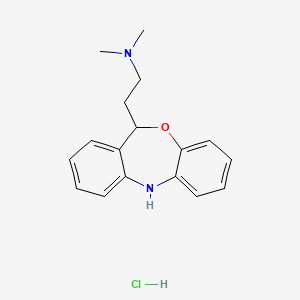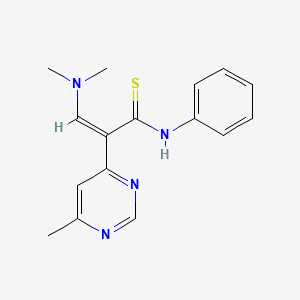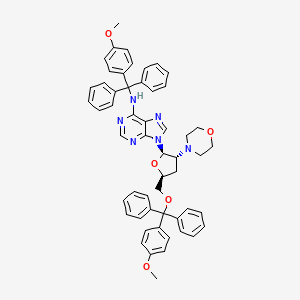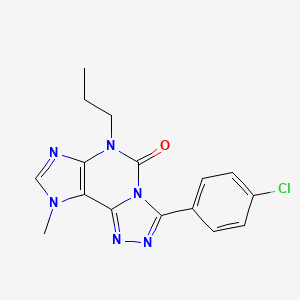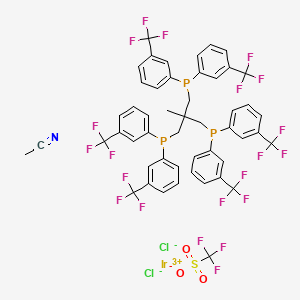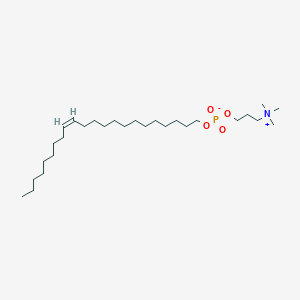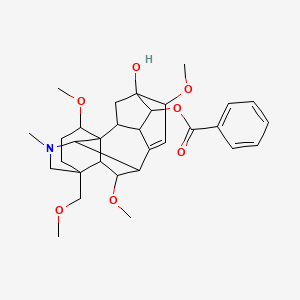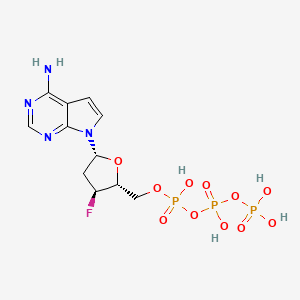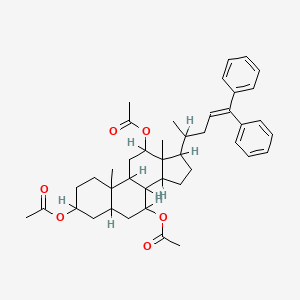
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a cholestane backbone. Its molecular formula is C29H46O6, and it has a molecular weight of 490.6719 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate typically involves the acetylation of the corresponding dihydroxy compound. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydroxy derivatives .
Applications De Recherche Scientifique
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate involves its interaction with specific molecular targets. The acetoxy groups play a crucial role in its binding affinity to receptors or enzymes. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholan-24-oic acid, 3,12-bis(acetyloxy)-, methyl ester: This compound has a similar structure but includes a methyl ester group.
Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester: This compound has only one acetoxy group and a methyl ester group.
Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester: This compound has three acetoxy groups and a methyl ester group.
Uniqueness
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is unique due to its specific arrangement of acetoxy groups and the presence of a diphenylchol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
51102-05-7 |
|---|---|
Formule moléculaire |
C42H54O6 |
Poids moléculaire |
654.9 g/mol |
Nom IUPAC |
[7,12-diacetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C42H54O6/c1-26(17-18-34(30-13-9-7-10-14-30)31-15-11-8-12-16-31)35-19-20-36-40-37(25-39(42(35,36)6)48-29(4)45)41(5)22-21-33(46-27(2)43)23-32(41)24-38(40)47-28(3)44/h7-16,18,26,32-33,35-40H,17,19-25H2,1-6H3 |
Clé InChI |
JRCUYUDFELCKIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4C(CC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




